Atroscine hydrobromide, also known as scopolamine hydrobromide trihydrate, is a tropane alkaloid derived from the plant Atropa belladonna and other Solanaceae family members. Its chemical structure is represented by the molecular formula , with a molecular weight of approximately 438.3 g/mol. Atroscine hydrobromide appears as a white or off-white crystalline powder and is highly soluble in water, making it suitable for various pharmaceutical applications .
Atroscine hydrobromide is known for its stability under normal conditions but is sensitive to light and moisture. It can undergo hydrolysis in acidic or basic environments, leading to the formation of its parent compound, scopolamine. The compound does not participate in hazardous polymerization reactions and is generally stable unless exposed to incompatible materials such as strong oxidizing agents .
Upon decomposition, atroscine hydrobromide can release harmful substances such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide .
Atroscine hydrobromide functions primarily as an anticholinergic agent. It acts as a competitive antagonist at muscarinic acetylcholine receptors, which inhibits the action of acetylcholine on the parasympathetic nervous system. This mechanism leads to effects such as:
Due to its ability to cross the blood-brain barrier, atroscine hydrobromide can cause central nervous system effects, including confusion and hallucinations, particularly in elderly patients .
The synthesis of atroscine hydrobromide typically involves extraction from natural sources such as Atropa belladonna or through synthetic pathways that replicate its structure. Common methods include:
The recrystallization process may be employed for purification purposes, often using solvents like acetone or ethanol .
Atroscine hydrobromide has several clinical and therapeutic applications:
Additionally, it finds use in research settings for studying cholinergic receptor interactions .
Research indicates that atroscine hydrobromide interacts with various drugs and substances. Notable interactions include:
Clinical monitoring is recommended when co-administering these agents to avoid adverse effects .
Atroscine hydrobromide shares structural and functional similarities with several other compounds in the tropane alkaloid class. Here are some notable comparisons:
| Compound Name | Chemical Formula | Primary Use | Unique Features |
|---|---|---|---|
| Atropine | Antimuscarinic agent | Used for bradycardia and organophosphate poisoning | |
| Hyoscyamine | Antispasmodic | More potent than atropine in some cases | |
| Tropicamide | Ophthalmic mydriatic | Shorter duration of action than atroscine | |
| Benztropine | Antiparkinsonian | Selective for dopamine receptors |
Atroscine hydrobromide's unique profile lies in its specific action on muscarinic receptors and its pronounced central nervous system effects compared to other similar compounds .
The discovery of atroscine hydrobromide is intertwined with the broader investigation of tropane alkaloids in the 19th century. Initially isolated from plants of the Solanaceae family, such as Datura stramonium (jimsonweed) and Scopolia carniolica, the compound was first identified as a crystalline salt derivative of scopolamine. Early chemists observed that scopolamine’s racemic mixture could be resolved into distinct enantiomers, with the levorotatory form later termed hyoscine and the dextrorotatory form labeled atroscine.
The nomenclature reflects both botanical and chemical influences. The prefix "atro-" derives from Atropa belladonna, a key source plant, while "-scine" originates from Scopolia, another genus rich in tropane alkaloids. Over time, "atroscine hydrobromide" became the standardized name for the hydrobromide salt of (+)-scopolamine, distinguishing it from the more pharmacologically prominent (-)-hyoscine hydrobromide. Regulatory bodies such as the International Union of Pure and Applied Chemistry (IUPAC) later formalized its systematic name:
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl] 3-hydroxy-2-phenylpropanoate hydrobromide.
| Year | Development | Source Plant |
|---|---|---|
| 1852 | Isolation of scopolamine from Scopolia | Scopolia carniolica |
| 1881 | Differentiation of hyoscine and atroscine | Datura metel |
| 1925 | Structural elucidation of tropane backbone | Synthetic studies |
| 1953 | IUPAC naming convention adoption | Regulatory guidelines |
Atroscine hydrobromide belongs to the tropane alkaloid family, characterized by a bicyclic [3.2.1] azabicyclo-octane core (tropane ring). This structural motif is shared with other medicinally significant compounds, including atropine, cocaine, and hyoscyamine. The molecule’s classification hinges on three defining features:
| Compound | Core Structure | Substituents | Salt Form |
|---|---|---|---|
| Atroscine hydrobromide | Tropane (7-azabicyclo) | 3-hydroxy-2-phenylpropanoate ester | Hydrobromide |
| Atropine | Tropane | Tropate ester | Sulfate/Freebase |
| Hyoscyamine | Tropane | Tropate ester (levorotatory) | Hydrobromide |
| Cocaine | Tropane | Methyl ester of benzoylecgonine | Hydrochloride |
The esterification at the 7-position distinguishes atroscine hydrobromide from atropine and hyoscyamine, which feature tropic acid esters. Additionally, its epoxide ring (resulting from the 6,7-β-epoxidation of hyoscyamine) is absent in atroscine, underscoring its unique stereochemical profile.
The biosynthesis of atropine hydrobromide in plants commences with fundamental amino acid precursors, primarily ornithine and arginine, which serve as the starting materials for tropane alkaloid production [1] [2]. These amino acids are derived from glutamate through the nitrogen assimilation pathway, where ammonia is incorporated via the glutamine synthetase-glutamate synthase system [1].
The biosynthetic pathway proceeds through a well-characterized sequence where ornithine undergoes decarboxylation by ornithine decarboxylase to yield putrescine [3]. Feeding studies with labeled ornithine have demonstrated stereospecific incorporation into the pyrrolidine ring of tropine, while the remaining three carbon atoms derive from acetate sources to complete the piperidine moiety [4]. The transformation involves putrescine N-methyltransferase catalyzing the conversion of putrescine to N-methylputrescine, representing the first committed step in tropane alkaloid biosynthesis [1].
Research conducted on Datura stramonium has revealed that methyl jasmonate treatment at 150 μM concentration significantly enhances the expression of key biosynthetic genes, with putrescine N-methyltransferase expression increasing by 2.25-fold in leaves and 1.2-fold in roots [1]. These findings demonstrate the potential for optimizing precursor utilization through environmental manipulation of plant cell cultures.
The formation of the tropane ring system involves the oxidation of N-methylputrescine by methylputrescine oxidase to generate N-methylpyrrolinium cation [5] [6]. This intermediate serves as the crucial building block for subsequent ring closure reactions. Recent biochemical studies have identified that the condensation between N-methylpyrrolinium and acetate units occurs through an unusual type III polyketide synthase mechanism [5] [6].
The pyrrolidine ketide synthases identified from hyoscyamine-producing plants catalyze malonyl-CoA condensation to generate a 3-oxo-glutaric acid intermediate [6]. This intermediate undergoes non-enzymatic Mannich-like condensation with N-methylpyrrolinium to yield racemic 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid [6]. This discovery represents a significant advancement in understanding the mechanistic basis of tropane alkaloid biosynthesis.
The formation of tropinone from 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid requires cytochrome P450-mediated catalysis, specifically by AbCYP82M3 in Atropa belladonna [5]. Subsequent reduction of tropinone to tropine is catalyzed by tropinone reductase enzymes, which belong to the short-chain dehydrogenase/reductase family [7] [8].
Two distinct tropinone reductases exist in Solanaceae species: tropinone reductase I, which produces tropine with a 3α-configuration, and tropinone reductase II, which generates pseudotropine with a 3β-configuration [7]. The stereospecificity of these enzymes is crucial for determining the final alkaloid product profile. Crystal structure analysis has revealed that the active site arrangement provides different van der Waals surfaces and electrostatic features that contribute to substrate binding orientation and reaction stereospecificity [8].
The enzymatic degradation of atropine represents a critical aspect of both metabolic processing and analytical methodology development. The primary degradation pathway involves hydrolysis of the ester bond by tropine esterase (EC 3.1.1.10), which cleaves atropine into tropine and tropic acid components [9] [10]. This enzyme demonstrates remarkable stereoselectivity, hydrolyzing (-)-atropine approximately 100 times faster than (+)-atropine [11].
Studies have characterized the substrate specificity of tropine esterase, revealing that only compounds with a 3'-substituent of tropine and the N-methyl group in the trans position serve as suitable substrates [11]. This specificity has led to the proposed nomenclature of trans (-)-hyoscyamine acyl hydrolase for this enzyme. The enzyme is inhibited by organophosphorus compounds such as diethyl-p-nitrophenyl phosphate, indicating its classification as a serine esterase [11].
Pseudomonas species have demonstrated the ability to utilize atropine as sole carbon and nitrogen sources, providing insights into complete mineralization pathways [12] [9]. The degradation proceeds through sequential steps: initial esterase-mediated hydrolysis to tropine and tropate, followed by oxidative transformation of tropine to nortropine [9].
The tropine degradation pathway involves tropine dehydrogenase-catalyzed oxidation, followed by cleavage of bridging N-C bonds to form 6-hydroxycyclohepta-1,4-dione [12]. This intermediate undergoes further oxidation to cyclohepta-1,3,5-trione, which is subsequently hydrolyzed to 4,6-dioxoheptanoate [12]. The final steps involve hydrolysis to succinate and acetone, representing complete integration into central metabolic pathways [9].
Recent investigations have clarified the role of human plasma butyrylcholinesterase in atropine degradation [13]. While this enzyme can hydrolyze atropine, the kinetic parameters indicate minimal physiological significance under therapeutic conditions. The Michaelis constant for atropine is substantially higher than therapeutic plasma concentrations, with calculated degradation rate constants of approximately 0.001 min⁻¹ [13].
Mechanistic studies using irreversible inhibition with echothiophate have confirmed that atropine hydrolysis occurs at the same catalytic site (Ser198) as other cholinesterase substrates [13]. Molecular docking studies suggest preferential reactivity of L-atropine over D-atropine, though both enantiomers can bind to the active center [13].
Chiral separation of atropine enantiomers has been achieved through multiple chromatographic strategies, with α₁-acid glycoprotein stationary phases demonstrating particular effectiveness [14]. These phases enable separation of both charged and uncharged enantiomers with diverse structural characteristics without requiring derivatization procedures [14].
The optimization of chromatographic conditions has employed factorial experimental design to maximize resolution between D- and L-hyoscyamine [14]. Detection methods include both mass spectrometry with atmospheric pressure chemical ionization and ultraviolet spectrometry, enabling quantification of enantiomeric compositions below 5% impurity levels [14].
Alternative chiral stationary phases have shown promise for atropine resolution, including cyclodextrin derivatives, cellulose-based materials, and antibiotic-based phases [15]. Each stationary phase operates through distinct recognition mechanisms, with cyclodextrin phases utilizing inclusion complex formation and cellulose phases employing hydrogen bonding and steric interactions [15].
Capillary electrophoresis using sulfated β-cyclodextrin as chiral selector has provided an alternative approach for atropine enantiomer separation [16]. This method offers advantages including reduced sample requirements, lower detection limits for unwanted enantiomers, and baseline separation of atropine from tropic acid impurities [16].
Validation studies have established the method's suitability for determining L-hyoscyamine content in atropine preparations and assessing enantiomeric purity of L-hyoscyamine pharmaceutical products [16]. The electrophoretic approach demonstrates complementary capabilities to chromatographic methods, particularly for applications requiring rapid analysis of small sample volumes.
Direct resolution of racemic atropine has been achieved through selective crystallization techniques [17]. Normal-phase thin-layer chromatography on silica gel has enabled separation of individual enantiomers, though this approach requires careful optimization of mobile phase composition and development conditions [17].
Industrial applications of chiral resolution increasingly employ asymmetric synthesis using chiral catalysts to avoid racemization during preparation [15]. Organometallic catalysts containing titanium, osmium, palladium, and rhodium have demonstrated high stereospecificity, enabling direct production of single enantiomer products [15].
Industrial production of atropine hydrobromide faces numerous technical challenges related to process scale-up and optimization [18] [19]. Current synthesis processes suffer from limitations that complicate commercial-scale implementation, including low overall yields, extended reaction times, and difficulties in maintaining product quality consistency [19].
The transition from laboratory-scale to industrial production requires careful consideration of heat and mass transfer limitations, particularly in heterogeneous reaction systems [18]. Equipment design must accommodate the specific requirements of tropane alkaloid synthesis while maintaining compliance with Good Manufacturing Practices regulations [20].
Process analytical technology implementation has become increasingly critical for ensuring consistent product quality during scale-up operations [21]. Real-time monitoring of critical process parameters enables rapid identification and correction of deviations that could compromise final product specifications [21].
The dependence on plant-derived starting materials creates significant supply chain vulnerabilities for atropine production [22]. Price volatility and availability fluctuations of botanical raw materials impact production scalability, particularly for manufacturers in cost-sensitive markets [22].
Seasonal variations in alkaloid content of source plants necessitate careful inventory management and quality control strategies [23]. The extraction of L-hyoscyamine from Atropa belladonna roots requires optimization of pH conditions and solvent systems to maximize yield while minimizing degradation [23].
Alternative approaches including plant cell culture and tissue culture systems offer potential solutions for reducing supply chain dependencies [24]. These biotechnological methods enable controlled production environments independent of seasonal and geographical constraints [24].
The multi-step nature of atropine synthesis requires sophisticated process control to maintain acceptable yields and purity levels [25]. The demonstration of continuous flow synthesis has shown improved material efficiency compared to traditional batch processes, though implementation challenges remain [26].
Liquid-liquid extraction optimization for product purification represents a critical unit operation requiring careful selection of solvent systems and operating conditions [26]. Comparative analysis of batch versus continuous extraction processes has identified toluene as an optimal solvent for minimizing total production costs [26].
Salt formation and crystallization steps present additional complexity, particularly for hydrobromide salt preparation [27] [28]. The development of improved synthetic routes has focused on avoiding toxic solvents while maintaining high reaction yields and simplified operations suitable for industrial implementation [27].
Pharmaceutical manufacturing regulations impose stringent requirements for process validation and quality control throughout production campaigns [20]. The implementation of robust analytical methods for identity, purity, and potency determination requires substantial analytical infrastructure investment [21].
Stability studies under accelerated aging conditions demonstrate the need for careful formulation design and packaging selection to ensure product shelf-life requirements [20]. The development of standardized analytical procedures enables consistent quality assessment across multiple manufacturing sites [20].